![molecular formula C17H18F3NOS B2372380 4-propyl-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide CAS No. 1235620-34-4](/img/structure/B2372380.png)
4-propyl-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide
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Description
4-propyl-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
Scientific Research Applications
Heterocyclic Synthesis
4-Propyl-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide and its derivatives play a significant role in heterocyclic synthesis. For example, Benzo[b]thiophen-2-yl-hydrazonoesters were synthesized using similar compounds, demonstrating their utility in creating pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives (Mohareb et al., 2004).
Antipathogenic Activity
Compounds similar to 4-propyl-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide have been synthesized and characterized for their antipathogenic properties. These include a variety of acylthioureas with significant activity on bacterial strains like Pseudomonas aeruginosa and Staphylococcus aureus (Limban et al., 2011).
Antimicrobial Applications
In another study, novel Schiff base benzamides derived from similar compounds were synthesized and showed potent antimicrobial activity. The derivatives displayed substantial growth inhibition of pathogens like Candida albicans and Pseudomonas aeruginosa (Karanth et al., 2018).
Corrosion Inhibition
A study on the synthesis of a new sulfur-containing Schiff base demonstrated the inhibition efficiency of similar compounds on mild steel in acidic solutions. This suggests their potential application in corrosion inhibition (Tezcan et al., 2018).
Polyamide Synthesis
Additionally, these types of compounds have been used in the synthesis of polyamides. For instance, new poly(arylene ether amide)s with trifluoromethyl pendent groups were synthesized using related AB-type monomers, indicating their applicability in polymer science (Lee & Kim, 2002).
properties
IUPAC Name |
4-propyl-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NOS/c1-2-3-13-4-6-15(7-5-13)16(22)21(12-17(18,19)20)10-14-8-9-23-11-14/h4-9,11H,2-3,10,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWRSAHBGPSHDSW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)N(CC2=CSC=C2)CC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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